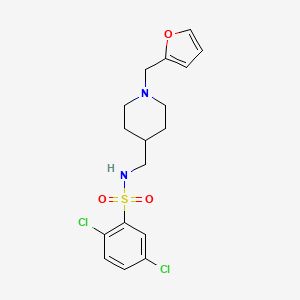![molecular formula C50H34N2O2 B2376429 9,10-Anthracènedione, 2,6-bis[4-(diphénylamino)phényl]- CAS No. 1640978-33-1](/img/structure/B2376429.png)
9,10-Anthracènedione, 2,6-bis[4-(diphénylamino)phényl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone (BDAPA) is a compound with a D-π-A-π-D-type chromophore structure. It has two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions . It has been used as an efficient red TADF emitter .
Synthesis Analysis
BDAPA was synthesized through a Suzuki coupling reaction . A novel anthraquinone-containing poly(triphenylamine) polymer (PBDAPA) was then prepared by simple oxidative polymerization .Molecular Structure Analysis
The molecular structure of BDAPA is characterized by two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions .Chemical Reactions Analysis
As a cathode material, PBDAPA demonstrated two obvious discharge plateaus, corresponding to the double charge-discharge characteristics from p-type triphenylamine and n-type anthraquinone segments in the polymer .Physical And Chemical Properties Analysis
The compound has a molecular weight of 694.8 g/mol . The novel functional polymer PBDAPA presented a unique urchin-like morphology with an improved specific surface area of approximately 129.6 m^2 g^−1 and a small average mesopore diameter of 1.78 nm .Applications De Recherche Scientifique
- Application: Les dérivés de la 9,10-anthracènedione se sont avérés prometteurs comme photosensibilisateurs en PDT. Leur capacité à générer des espèces réactives de l'oxygène lors de l'exposition à la lumière en fait des candidats précieux pour la thérapie anticancéreuse ciblée .
- Application: Les dérivés de la 9,10-anthracènedione présentent d'excellentes propriétés de transport de charge et peuvent être utilisés comme matériaux de transport d'électrons dans les dispositifs électroniques organiques. Leur structure π-conjuguée permet un transfert de charge et une émission efficaces dans les OLED .
- Application: Certains dérivés de la 9,10-anthracènedione ont démontré une activité antivirale contre certains virus. Les chercheurs explorent leur potentiel en tant que nouveaux agents antiviraux .
- Application: Les dérivés de la 9,10-anthracènedione peuvent servir de sensibilisateurs de colorants efficaces dans les DSSC. Leurs propriétés d'absorption et leurs capacités d'injection d'électrons contribuent à améliorer les performances des cellules solaires .
- Application: Des dérivés modifiés de la 9,10-anthracènedione ont été explorés comme sondes fluorescentes pour la détection d'ions métalliques, de changements de pH et d'autres facteurs environnementaux. Leur sensibilité et leur sélectivité en font des outils précieux dans le développement de capteurs .
- Application: Les dérivés de la 9,10-anthracènedione peuvent servir de matériaux de capture de lumière en raison de leurs propriétés d'absorption. Les chercheurs étudient leur utilisation dans les systèmes de conversion et de stockage d'énergie .
- Application: Certains dérivés de la 9,10-anthracènedione présentent des propriétés de fluorescence, ce qui les rend utiles pour la coloration des cellules, des tissus ou des organites dans les études d'imagerie biologique .
Photothérapie dynamique (PDT)
Électronique organique et optoélectronique
Agents antiviraux
Sensibilisateurs de colorants pour les cellules solaires
Capteurs chimiques
Matériaux pour la capture de lumière organique
Coloration et imagerie biologique
Photocatalyse
En résumé, les dérivés de la 9,10-anthracènedione offrent des possibilités passionnantes en photothérapie dynamique, en électronique organique, en recherche antivirale et plus encore. Leurs propriétés uniques continuent d'inspirer des applications innovantes dans toutes les disciplines scientifiques. Si vous souhaitez des informations plus détaillées sur un domaine spécifique, n'hésitez pas à demander
Mécanisme D'action
Target of Action
The primary target of 2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone, also known as AQ(PhDPA)2, is the electron-rich triphenylamine units . These units are attached to an electron-deficient anthraquinone center at the 2,6-positions .
Mode of Action
AQ(PhDPA)2 has a molecular structure of the D-π-A-π-D-type chromophore . This structure allows the compound to interact with its targets, the electron-rich triphenylamine units, and induce changes in their electronic states . The compound has been used as an efficient red thermally activated delayed fluorescence (TADF) emitter .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in electronic states, which can affect various biochemical pathways .
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability .
Result of Action
The interaction of AQ(PhDPA)2 with its targets leads to changes in their electronic states. This results in the emission of red thermally activated delayed fluorescence (TADF), making the compound an efficient red TADF emitter .
Action Environment
The action, efficacy, and stability of AQ(PhDPA)2 can be influenced by various environmental factors. For instance, the compound’s fluorescence efficiency can be affected by the polarity of the solvent . In nonpolar toluene, AQ(PhDPA)2 shows high fluorescence efficiency, while in polar tetrahydrofuran, its fluorescence is quenched due to strong solvation effects .
Orientations Futures
Propriétés
IUPAC Name |
2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOXDINRRDSYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H34N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
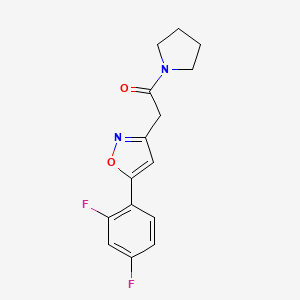
![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)
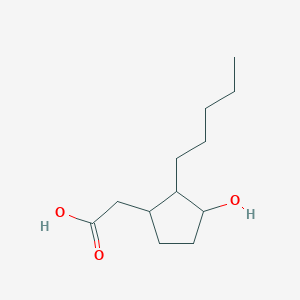
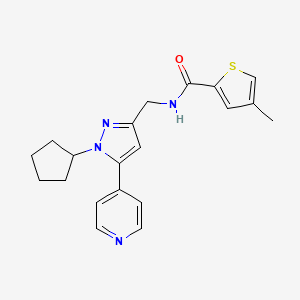
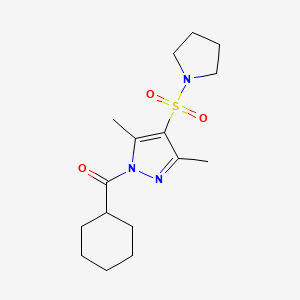
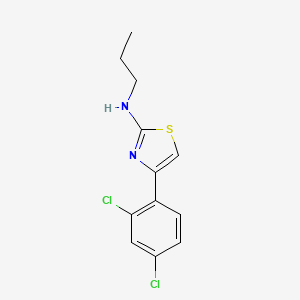
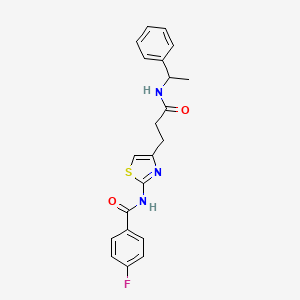
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)
![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)
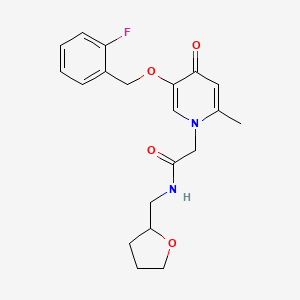
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)
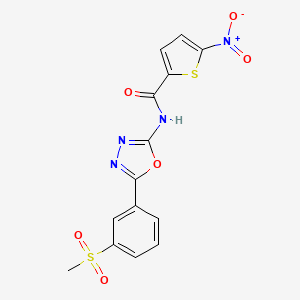
![[9]Cycloparaphenylene](/img/structure/B2376363.png)
